molecular formula C9H14N2O3 B12115315 3-(1-Hydroxyethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

3-(1-Hydroxyethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B12115315
M. Wt: 198.22 g/mol
InChI Key: UBLWFFBGMBRBMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclo(-Pro-Thr) can be synthesized through several methods, including:

    Solution-phase synthesis: This involves the coupling of proline and threonine in solution, followed by cyclization to form the diketopiperazine ring. Common reagents used in this process include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Solid-phase synthesis: This method involves the sequential addition of amino acids to a solid support, followed by cyclization and cleavage from the resin. This approach allows for the efficient synthesis of cyclic dipeptides with high purity.

Industrial Production Methods: Industrial production of Cyclo(-Pro-Thr) typically involves large-scale solution-phase synthesis. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice.

Chemical Reactions Analysis

Types of Reactions: Cyclo(-Pro-Thr) undergoes various chemical reactions, including:

    Oxidation: The threonine residue can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can modify the diketopiperazine ring, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce new functional groups to the molecule, enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Various nucleophiles and electrophiles can be used to introduce new groups to the molecule.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the threonine residue can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized cyclic dipeptides.

Scientific Research Applications

Cyclo(-Pro-Thr) has numerous applications in scientific research, including:

    Chemistry: It serves as a model compound for studying peptide cyclization and diketopiperazine formation.

    Biology: Cyclo(-Pro-Thr) exhibits various biological activities, including antimicrobial and anticancer properties. It is used in studies exploring the mechanisms of these activities.

    Medicine: Due to its stability and bioactivity, Cyclo(-Pro-Thr) is investigated as a potential therapeutic agent for various diseases.

    Industry: Cyclo(-Pro-Thr) is used in the development of new materials and as a building block for more complex molecules.

Mechanism of Action

Cyclo(-Pro-Thr) can be compared with other cyclic dipeptides, such as Cyclo(-Pro-Val) and Cyclo(-Pro-Leu). While these compounds share a similar cyclic structure, their biological activities and properties can differ significantly due to the nature of the amino acid residues involved. Cyclo(-Pro-Thr) is unique in its combination of proline and threonine, which imparts distinct chemical and biological characteristics.

Comparison with Similar Compounds

  • Cyclo(-Pro-Val)
  • Cyclo(-Pro-Leu)
  • Cyclo(-Pro-Gly)

Properties

IUPAC Name

3-(1-hydroxyethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-5(12)7-9(14)11-4-2-3-6(11)8(13)10-7/h5-7,12H,2-4H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLWFFBGMBRBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)N2CCCC2C(=O)N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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